

# Application Note: AF555 NHS Ester Conjugation to Oligonucleotides

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## Compound of Interest

Compound Name: AF555 Nhs

Cat. No.: B15555274

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## Introduction

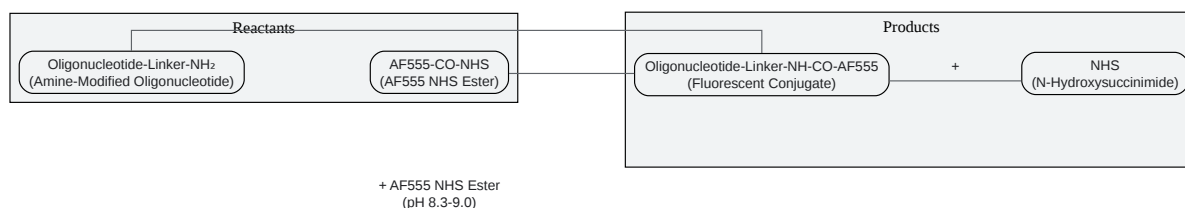
Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and drug development. They are utilized in a wide array of applications, including polymerase chain reaction (PCR), fluorescence in situ hybridization (FISH), DNA sequencing, and microarray analysis. The covalent attachment of a fluorescent dye to an oligonucleotide enables sensitive and specific detection. AF555, a bright and photostable orange-fluorescent dye, is an excellent choice for labeling.<sup>[1][2][3]</sup> This document provides a detailed protocol for the conjugation of AF555 N-hydroxysuccinimide (NHS) ester to amine-modified oligonucleotides.

## Principle of the Reaction

The conjugation chemistry is based on the reaction between the NHS ester of AF555 and a primary aliphatic amine group on the oligonucleotide.<sup>[4][5]</sup> The oligonucleotide is synthesized with a 5', 3', or internal amino-modifier, which provides a primary amine for the reaction. The NHS ester is a highly reactive group that efficiently forms a stable, covalent amide bond with the primary amine under slightly alkaline conditions (pH 8.3-9.0). At this pH, the amine group is sufficiently deprotonated to act as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group. It is crucial to use amine-free buffers, such as sodium bicarbonate or sodium borate, as buffers like Tris contain primary amines that would compete in the reaction.

## Reaction Scheme

The following diagram illustrates the covalent bond formation between an amine-modified oligonucleotide and **AF555 NHS** ester.



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Caption: Chemical reaction of **AF555 NHS** ester with an amino-modified oligonucleotide.

## Experimental Protocols

This section details the necessary steps for preparing reagents, performing the conjugation reaction, purifying the product, and characterizing the final conjugate.

### Reagent Preparation

#### a. Amine-Modified Oligonucleotide:

- The oligonucleotide should be synthesized with a primary amine modification (e.g., Amino-Modifier C6) at the desired position (5', 3', or internal).
- Purify the oligonucleotide (e.g., by HPLC or PAGE) to ensure it is free from contaminants and failure sequences.
- Dissolve the lyophilized oligonucleotide in an amine-free buffer. A 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) is recommended.
- Determine the precise concentration of the oligonucleotide solution by measuring its absorbance at 260 nm (A<sub>260</sub>).

**b. AF555 NHS Ester Solution:**

- **AF555 NHS** esters are moisture-sensitive and should be stored at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
- Prepare the dye stock solution immediately before use.
- Dissolve the **AF555 NHS** ester in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.

**c. Buffers and Solutions:**

- Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. To prepare 50 mL, dissolve 0.42 g of sodium bicarbonate in ~45 mL of nuclease-free water. Adjust the pH to 8.3-8.5 using 1 M HCl or 1 M NaOH, then bring the final volume to 50 mL.
- Purification Solutions:
  - Ethanol Precipitation: 3 M Sodium Acetate (pH 5.2), 100% cold ethanol, 70% cold ethanol.
  - Size-Exclusion Chromatography: Appropriate desalting columns (e.g., Glen Gel-Pak™) and elution buffer (e.g., nuclease-free water).

## Conjugation Reaction Protocol

- In a microcentrifuge tube, dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.
- Add a 5- to 10-fold molar excess of the dissolved **AF555 NHS** ester solution to the oligonucleotide solution. A higher excess may be required depending on the reactivity of the oligo.
- Vortex the mixture gently and incubate for 1-3 hours at room temperature (25°C), protected from light by wrapping the tube in aluminum foil. For convenience, the reaction can also proceed overnight.

### Experimental Workflow

The diagram below outlines the complete workflow from reagent preparation to final product characterization.

Caption: Workflow for **AF555 NHS** ester conjugation to oligonucleotides.

## Purification of the Labeled Oligonucleotide

Purification is a critical step to remove unreacted, hydrolyzed dye and any remaining unconjugated oligonucleotide.

### a. Ethanol Precipitation:

- To the reaction mixture, add 1/10th volume of 3 M sodium acetate.
- Add 3 volumes of cold 100% ethanol.
- Incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 14,000 x g) for 20-30 minutes.
- Carefully discard the supernatant, which contains the excess dye.
- Wash the pellet with cold 70% ethanol and centrifuge again.
- Remove the supernatant and air-dry or vacuum-dry the pellet.
- Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.  
Note: This method is quick but may not remove all free dye. For applications requiring high purity, chromatographic methods are recommended.

### b. Size-Exclusion Chromatography (SEC):

- Use a desalting column (e.g., Glen Gel-Pak™) equilibrated with nuclease-free water.
- Apply the reaction mixture to the column.
- The larger, labeled oligonucleotide will elute first, while the smaller, unconjugated dye molecules are retained and elute later.

- Collect the fractions containing the colored conjugate and pool them.

c. High-Performance Liquid Chromatography (HPLC):

- Reverse-phase HPLC (RP-HPLC) is the most effective method for achieving high purity.
- The hydrophobic dye attached to the oligonucleotide increases its retention time on a C18 column compared to the unlabeled oligonucleotide.
- This method effectively separates the labeled product from both the free dye and the unreacted oligonucleotide.

## Characterization and Data Analysis

The final product should be characterized to determine the concentration of the oligonucleotide, the concentration of the dye, and the Degree of Labeling (DOL).

a. UV-Vis Spectroscopy:

- Acquire an absorbance spectrum of the purified conjugate from 220 nm to 600 nm.
- Measure the absorbance at 260 nm (A<sub>260</sub>) and at the absorbance maximum for AF555, which is ~555 nm (A<sub>max</sub>).

b. Calculation of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each oligonucleotide.

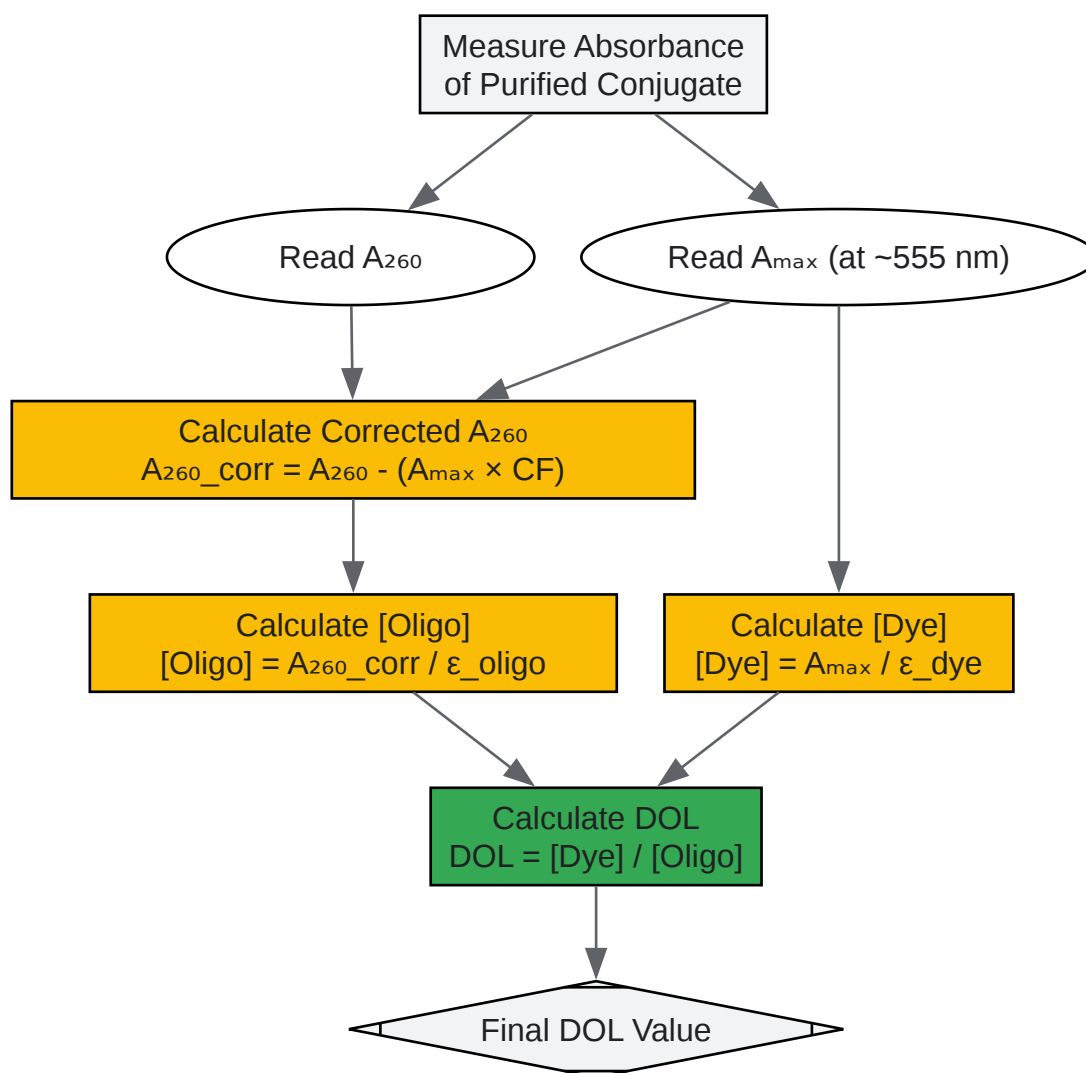
- Calculate Oligonucleotide Concentration:
  - The dye also absorbs light at 260 nm. This contribution must be subtracted to accurately determine the oligonucleotide concentration.
  - A Correction Factor (CF) is used:  $CF = A_{280} \text{ of dye} / A_{max} \text{ of dye}$ . For AF555, this value is approximately 0.08.
  - $\text{Corrected } A_{260} = A_{260, \text{ measured}} - (A_{max, \text{ measured}} \times CF)$
  - $\text{Oligo Conc. (M)} = \text{Corrected } A_{260} / \epsilon_{\text{oligo}}$

- $\epsilon_{\text{oligo}}$  is the molar extinction coefficient of the oligonucleotide at 260 nm.
- Calculate Dye Concentration:
  - Dye Conc. (M) =  $A_{\text{max, measured}} / \epsilon_{\text{dye}}$ 
    - $\epsilon_{\text{dye}}$  for AF555 is 155,000  $\text{cm}^{-1}\text{M}^{-1}$ .
- Calculate DOL:
  - $\text{DOL} = \text{Dye Concentration (M)} / \text{Oligonucleotide Concentration (M)}$

An ideal DOL is typically between 0.5 and 1 for a single-labeled oligonucleotide.

Logic for DOL Calculation

The diagram below shows the logical steps for calculating the Degree of Labeling.



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Caption: Logical workflow for calculating the Degree of Labeling (DOL).

## Quantitative Data Summary

The following tables provide key quantitative data for **AF555 NHS** ester and typical reaction parameters.

Table 1: Properties of **AF555 NHS** Ester

Property	Value	Reference
Excitation Maximum (Ex)	~555 nm	
Emission Maximum (Em)	~572 nm	
Molar Extinction Coefficient ( $\epsilon$ )	155,000 cm <sup>-1</sup> M <sup>-1</sup>	
Reactive Group	N-Hydroxysuccinimide Ester	
Reactivity	Primary Amines	
Molecular Weight	~1250 g/mol	

Table 2: Recommended Reaction Parameters

Parameter	Recommended Value	Notes
Oligo Concentration	0.3 - 0.8 mM	Higher concentration can improve reaction efficiency.
Dye to Oligo Molar Ratio	5:1 to 10:1	May need optimization based on oligo sequence and reactivity.
Reaction Buffer	0.1 M Sodium Bicarbonate	Must be amine-free.
Reaction pH	8.3 - 8.5	Optimal for balancing amine reactivity and NHS ester hydrolysis.
Reaction Time	1 - 3 hours	Can be extended to overnight.
Temperature	Room Temperature (~25°C)	
Solvent for Dye	Anhydrous DMSO or DMF	Crucial to prevent premature hydrolysis of the NHS ester.

## Storage and Handling

- **AF555 NHS Ester:** Store at -20°C, desiccated and protected from light. Once dissolved in DMSO, use immediately or store in small aliquots at -20°C for a short period.



- Labeled Oligonucleotide: Store the final conjugate at -20°C in a nuclease-free buffer, protected from light. Repeated freeze-thaw cycles should be avoided. For long-term storage, lyophilization is recommended.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

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## References

- 1. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. lumiprobe.com [lumiprobe.com]
- 3. abpbio.com [abpbio.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
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